

Commercial Flame Retardant Mixtures Containing EH-TBB: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate

Cat. No.: B587455

[Get Quote](#)

This technical guide provides an in-depth overview of commercial flame retardant mixtures containing 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB). It is intended for researchers, scientists, and drug development professionals interested in the composition, properties, and biological interactions of these widely used chemical formulations.

Composition and Physicochemical Properties

Commercial flame retardant mixtures containing EH-TBB were introduced as replacements for polybrominated diphenyl ether (PBDE) formulations. The most notable of these are Firemaster® 550 and Firemaster® BZ-54.

Firemaster® 550 is a liquid additive flame retardant primarily used in flexible polyurethane foams.^{[1][2]} It is a mixture of brominated and organophosphorus compounds.^[1] Its composition includes EH-TBB, bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP), triphenyl phosphate (TPP), and various isopropylated triaryl phosphate isomers (ITPs).^[3] The ratio of the brominated components, EH-TBB to BEH-TEBP, is approximately 4:1 by mass.^[4]

Firemaster® BZ-54 is another additive flame retardant consisting of a mixture of EH-TBB and BEH-TEBP.^[5] It is also used in flexible polyurethane foams and is noted for its low viscosity and volatility.^[6]

The physicochemical properties of the primary components are summarized in the tables below.

Table 1: Physicochemical Properties of EH-TBB and BEH-TEBP

Property	EH-TBB (TBB)	BEH-TEBP (TBPH)
CAS Number	183658-27-7[7]	26040-51-7[7]
Molecular Formula	C ₁₅ H ₁₈ Br ₄ O ₂	C ₂₄ H ₃₄ Br ₄ O ₄ [8]
Molecular Weight (g/mol)	549.92[7]	706.14[7]
Appearance	-	-
logP (estimated)	7.73 - 8.75[9]	9.48 - 11.95[9]
Water Solubility	Very Low[10]	Very Low[10]
Vapor Pressure	Very Low[10]	Very Low[10]

Table 2: Composition and Properties of Firemaster® 550 and Firemaster® BZ-54

Property	Firemaster® 550	Firemaster® BZ-54
Components	EH-TBB, BEH-TEBP, TPP, ITPs[1]	EH-TBB, BEH-TEBP[5]
Appearance	Clear amber liquid[1]	Low viscosity liquid[6]
Viscosity (20 °C)	177 cps[1]	-
Bromine Content (%)	-	54[11]
Phosphorus Content (%)	-	-
Water Solubility	<0.1 g/100 g[1]	-
Thermal Decomposition	Thermally stable for foam manufacturing[1]	5% weight loss @ 211 °C, 10% @ 226 °C, 50% @ 268 °C, 95% @ 291 °C[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the analysis and biological effects of EH-TBB and its commercial mixtures.

In Vitro Metabolism of EH-TBB

Objective: To determine the metabolic fate of EH-TBB in human and rat tissues.[\[12\]](#)

Methodology:[\[12\]](#)

- Incubation: EH-TBB was incubated with human and rat liver microsomes, as well as rat liver cytosol, intestinal microsomes, and serum. Incubations were performed at 37°C.
- Substrate Concentrations: A range of EH-TBB concentrations (0.0078–31.1 μ M) was used for kinetic analyses.
- Protein Concentration: Metabolism was found to be linear between 40-200 μ g protein/mL.
- Reaction Termination: Reactions were stopped by adding an equal volume of 1 M HCl.
- Sample Preparation: Internal standards were added, and the reaction mixtures were extracted using solid-phase extraction (SPE) cartridges (Agilent SampliQ OPT).
- Analysis: Metabolites were identified and quantified using gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).

Analysis of EH-TBB and BEH-TEBP in Human Serum

Objective: To develop a method for the simultaneous quantification of legacy and novel flame retardants, including EH-TBB and BEH-TEBP, in human serum.[\[13\]](#)

Methodology:[\[13\]](#)

- Sample Preparation: Serum proteins were denatured with formic acid.
- Extraction: Target analytes were isolated using a solid-phase extraction (SPE) column.
- Cleanup and Fractionation: The extract was cleaned and fractionated using a silica SPE column.

- Analysis:
 - PBDEs, 2,4,6-tribromophenol (TBP), EH-TBB, and BEH-TEBP were analyzed by gas chromatography-mass spectrometry (GC-MS).
 - Hydroxylated PBDEs (OH-BDEs) and hexabromocyclododecanes (HBCDs) were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Developmental Neurotoxicity Study of Firemaster® 550 in Zebrafish

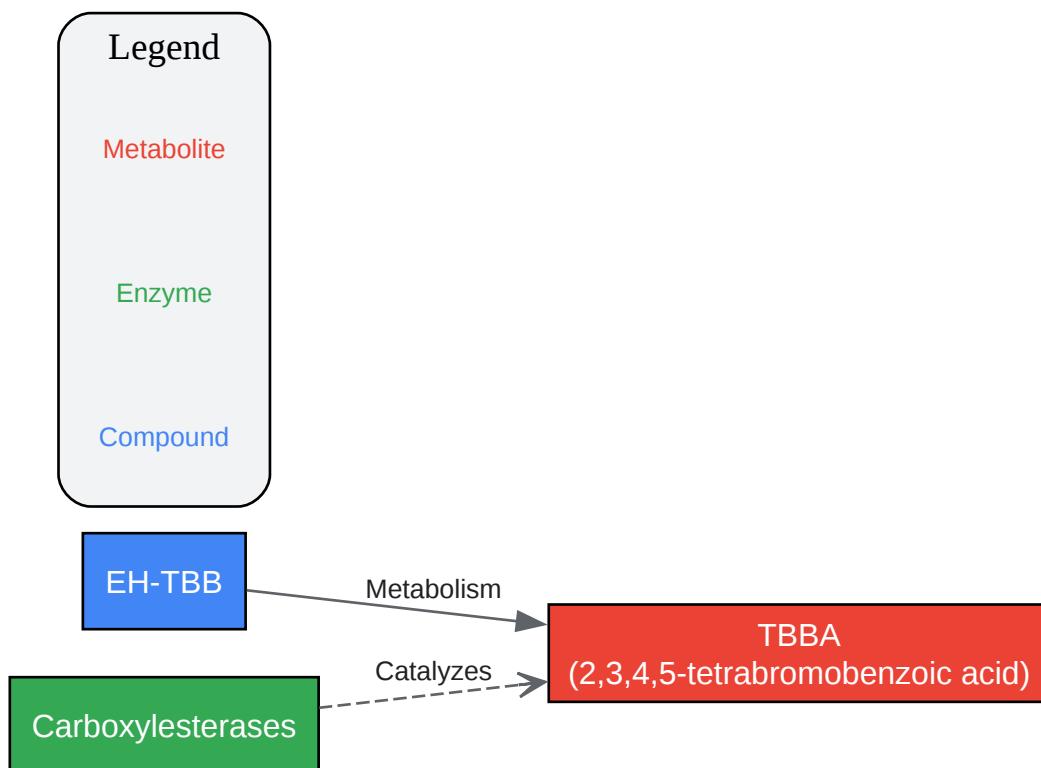
Objective: To assess the neurotoxic effects of developmental and acute exposure to Firemaster® 550 in zebrafish.[\[14\]](#)

Methodology:[\[14\]](#)

- Exposure:
 - Developmental: Zebrafish embryos were exposed to 0, 0.01, 0.1, or 1 mg/L of Firemaster® 550 via immersion from 0 to 5 days post-fertilization (dpf).
 - Acute: Adolescent zebrafish were exposed for 24 hours.
- Behavioral Assessment: A neurobehavioral test battery was used to assess various endpoints, including social behavior, shortly after exposure and after a depuration period.
- Endpoints Measured: Survival, malformations, and behavioral changes were recorded.

Biological Effects and Signaling Pathways

EH-TBB and its commercial mixtures have been shown to exert various biological effects, including endocrine disruption.

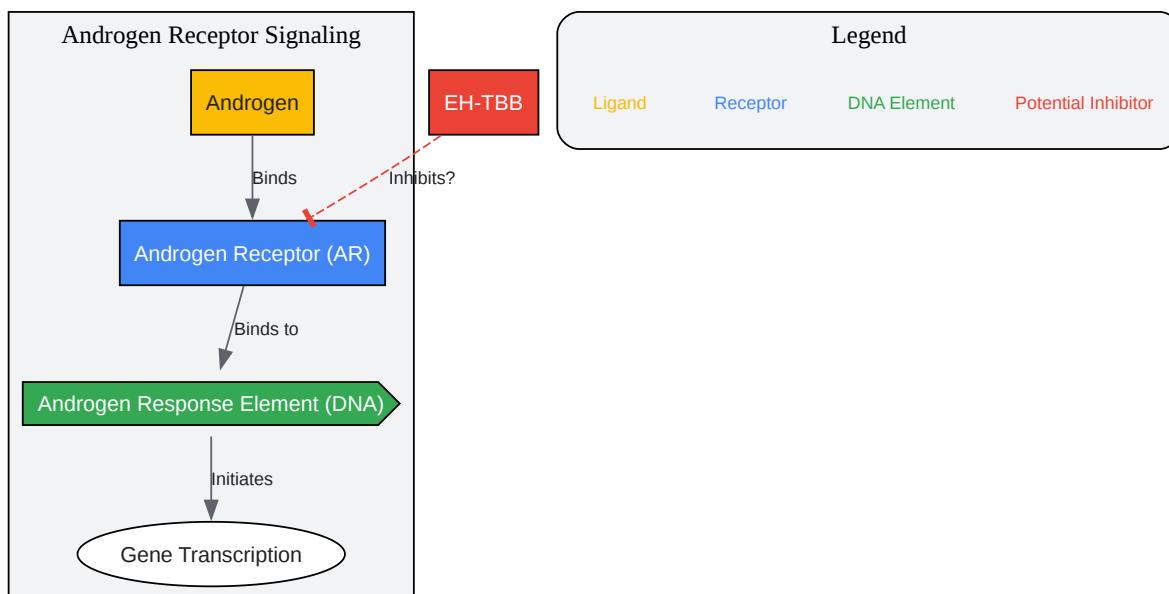

Endocrine Disruption

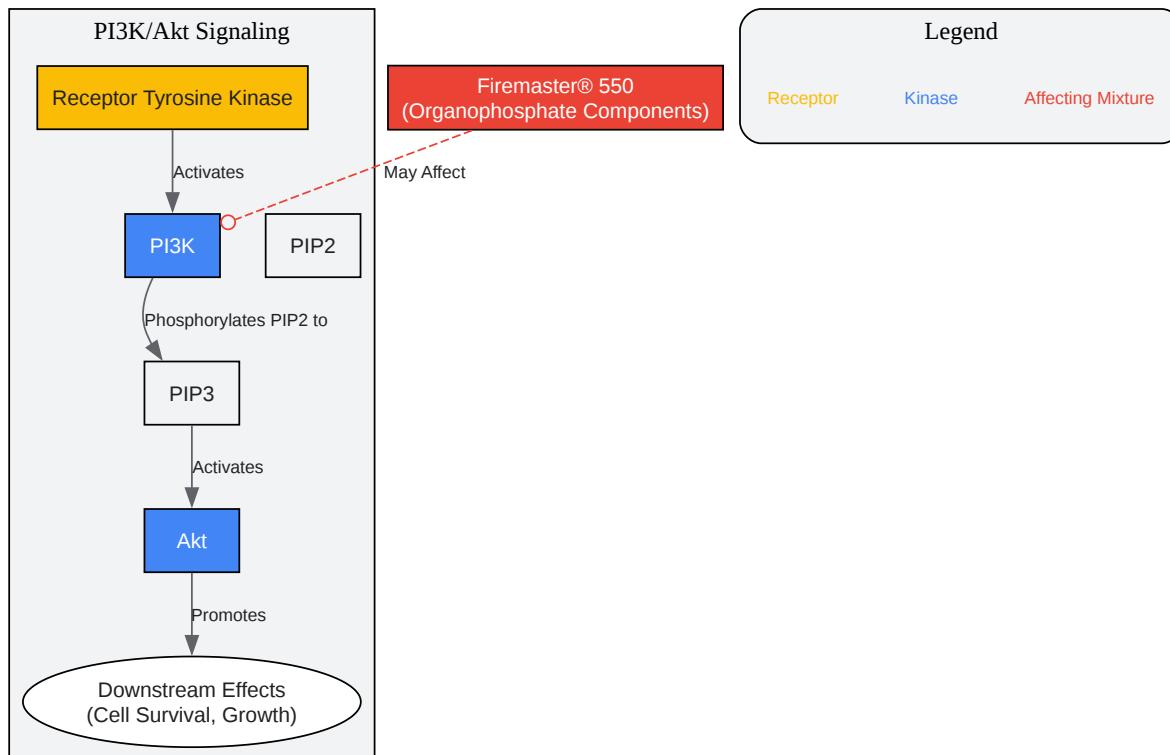
Firemaster® 550 has been identified as an endocrine disruptor.[\[15\]](#) Studies in rats have shown that perinatal exposure to Firemaster® 550 can lead to increased serum thyroxine levels in

dams, advanced female puberty, and male cardiac hypertrophy in offspring.[16] Both EH-TBB and BEH-TEBP have demonstrated in vitro anti-estrogenic and anti-androgenic effects.[17]

Metabolism of EH-TBB

In vitro studies have consistently shown that EH-TBB is metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) through the cleavage of its 2-ethylhexyl chain.[12] This metabolic conversion is catalyzed by carboxylesterases.[18] In contrast, no stable metabolites have been identified for BEH-TEBP in similar in vitro systems.[18]




[Click to download full resolution via product page](#)

Metabolism of EH-TBB to TBBA.

Interaction with Androgen Receptor Signaling

The androgen receptor (AR) signaling pathway is crucial for the development and function of male reproductive tissues and is a key driver in prostate cancer. EH-TBB has been reported to have weak anti-androgenic properties, suggesting it may interfere with this pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lanxess.com [lanxess.com]

- 2. specialchem.com [specialchem.com]
- 3. sourcewatch.org [sourcewatch.org]
- 4. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sourcewatch.org [sourcewatch.org]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia [en.wikipedia.org]
- 9. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. canada.ca [canada.ca]
- 11. biesterfeld.com [biesterfeld.com]
- 12. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotoxicity of FireMaster 550® in zebrafish (Danio rerio): Chronic developmental and acute adolescent exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study: Flame Retardant 'Firemaster 550' Is an Endocrine Disruptor | NC State News [news.ncsu.edu]
- 16. Accumulation and Endocrine Disrupting Effects of the Flame Retardant Mixture Firemaster® 550 in Rats: An Exploratory Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Flame Retardant Mixtures Containing EH-TBB: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b587455#commercial-flame-retardant-mixtures-containing-eh-tbb>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com